

5-Bromo-4-methylpyridin-3-ol chemical properties

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Compound of Interest

Compound Name: 5-Bromo-4-methylpyridin-3-ol

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An In-depth Technical Guide to **5-Bromo-4-methylpyridin-3-ol**: Properties, Synthesis, and Applications

Introduction

5-Bromo-4-methylpyridin-3-ol is a halogenated and substituted pyridine derivative. The pyridine scaffold is a foundational structural motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved pharmaceutical agents.^[1] The specific arrangement of a hydroxyl group, a methyl group, and a reactive bromine atom on the pyridine ring makes **5-Bromo-4-methylpyridin-3-ol** a highly versatile and valuable building block for the synthesis of complex molecules. The hydroxyl group offers a site for hydrogen bonding and derivatization, the methyl group provides steric and electronic modulation, and the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.^{[2][3]}

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications of **5-Bromo-4-methylpyridin-3-ol**, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of **5-Bromo-4-methylpyridin-3-ol** are summarized below. While some experimental data is available, many properties are computationally predicted and should

be confirmed experimentally.

Structural Information

The structure consists of a pyridine ring substituted at position 3 with a hydroxyl group, at position 4 with a methyl group, and at position 5 with a bromine atom.

Caption: Chemical structure of **5-Bromo-4-methylpyridin-3-ol**.

Tabulated Properties

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNO	PubChem[4]
Molecular Weight	188.02 g/mol	PubChem[4]
Appearance	White Solid (Predicted)	Fisher Scientific (Analog)[5]
Melting Point	230 °C (for an analog)	Fisher Scientific (Analog)[5]
Boiling Point	No data available	PubChem (Computed)[6]
Solubility	No data available	
XLogP3	1.6	
Hydrogen Bond Donor Count	1	PubChem (Computed)[4]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[4]
CAS Number	1346603-72-7	

Note: Some physical properties are based on data for analogous compounds or are computationally derived and await experimental verification.

Synthesis and Purification

While a specific, peer-reviewed synthesis for **5-Bromo-4-methylpyridin-3-ol** is not readily available in the searched literature, a plausible synthetic route can be designed based on

established pyridine chemistry. A logical approach involves the regioselective bromination of the precursor, 4-methylpyridin-3-ol.

Proposed Synthetic Workflow

The synthesis can be envisioned as a direct electrophilic bromination of 4-methylpyridin-3-ol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The methyl group is weakly activating. In this case, the C5 position is ortho to the hydroxyl group and meta to the methyl group, making it a likely site for bromination.

Caption: Proposed workflow for the synthesis of **5-Bromo-4-methylpyridin-3-ol**.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and optimized under appropriate laboratory safety conditions.

- **Reaction Setup:** To a solution of 4-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid (10 mL/mmol) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
 - **Causality:** NBS is chosen as a mild and selective brominating agent, which can reduce the formation of over-brominated byproducts compared to using elemental bromine (Br₂).
- **Reaction Execution:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine. Concentrate the mixture under reduced pressure to remove the organic solvent.
- **Extraction:** Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
 - **Causality:** The pyridine nitrogen can be protonated, increasing aqueous solubility. Neutralization ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or silica gel column chromatography to yield pure **5-Bromo-4-methylpyridin-3-ol**.

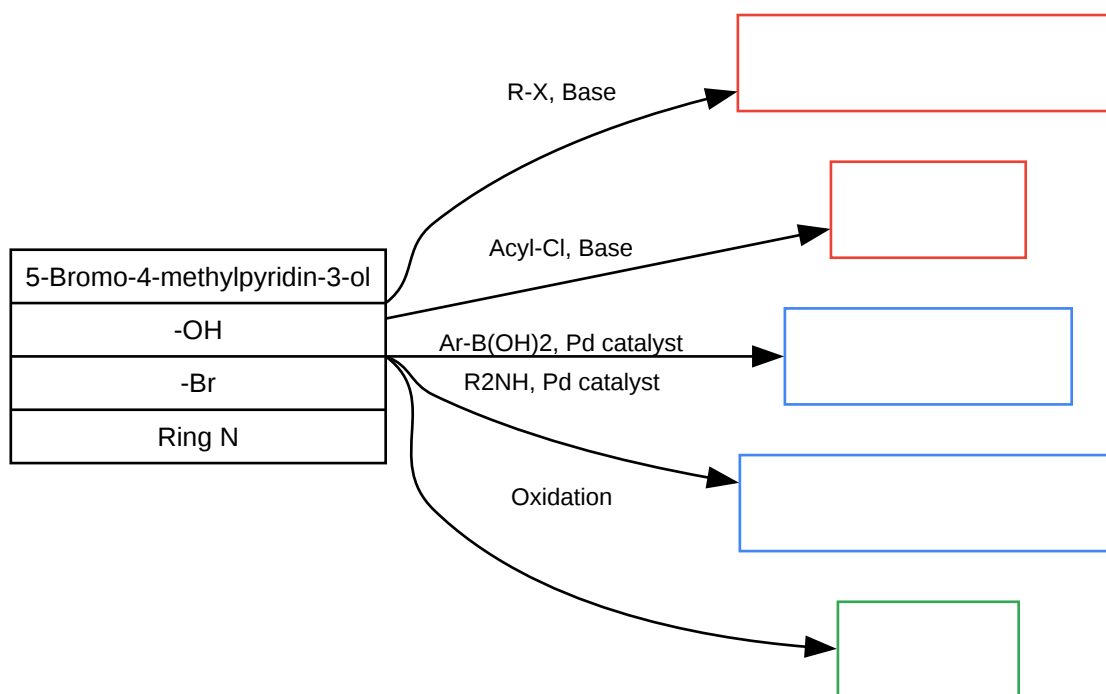
Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on the structure, the following spectral data can be predicted:

- ^1H NMR: The spectrum should show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The aromatic protons at C2 and C6 would appear as singlets due to the substitution pattern.
- ^{13}C NMR: The spectrum would display six distinct carbon signals corresponding to the six carbons in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the hydroxyl group (C3) and the carbon bearing the bromine (C5) showing characteristic shifts.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.^{[7][8]}

Chemical Reactivity and Derivatization

5-Bromo-4-methylpyridin-3-ol possesses multiple reactive sites, making it a versatile intermediate for further chemical modification.



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Caption: Key reaction pathways for **5-Bromo-4-methylpyridin-3-ol**.

Reactions at the Bromine Atom

The C-Br bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[2]

- Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the pyridine core with various aryl or heteroaryl boronic acids.[8] This is a cornerstone reaction for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[8]
- Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary or secondary amines at the C5 position, forming a new carbon-nitrogen bond.
- Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties.

The reactivity in these coupling reactions is influenced by the electronic nature of the pyridine ring. The electron-donating hydroxyl and methyl groups increase the electron density on the

ring, which can facilitate the oxidative addition step of the catalytic cycle.^[3]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo several standard transformations:

- **Etherification:** Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can be used to introduce various alkyl or aryl ethers.
- **Esterification:** Acylation with acid chlorides or anhydrides will form the corresponding esters.

Reactions involving the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. It can also be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring for subsequent transformations.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are central to the development of modern therapeutics. The specific substitution pattern of **5-Bromo-4-methylpyridin-3-ol** makes it an attractive scaffold for targeting various biological systems.

- **Kinase Inhibitors:** The aminopyridine core is a well-established scaffold for designing kinase inhibitors, as it can effectively interact with the hinge region of the kinase ATP-binding site.^[1] By using the bromine atom as a coupling handle, diverse hydrophobic groups can be introduced to target the specific pockets of different kinases, such as p38 MAP kinase, which is implicated in inflammatory diseases.^[1]
- **Scaffold for Library Synthesis:** Its multiple points of diversification allow for the rapid generation of a library of novel compounds. This is highly valuable in the early stages of drug discovery for screening against various biological targets.
- **Intermediate for Agrochemicals and Specialty Chemicals:** Beyond pharmaceuticals, substituted pyridines are used in the synthesis of modern agrochemicals, such as pesticides, and other specialty chemicals like dyes.^[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Bromo-4-methylpyridin-3-ol** is not available from the search, general precautions for halogenated aromatic compounds should be followed.
[5]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield). [5][10]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [5][11]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It may be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen) and protection from light is recommended. [5]
- Incompatibilities: Avoid strong oxidizing agents. [5]

Conclusion

5-Bromo-4-methylpyridin-3-ol is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the hydroxyl group, the versatile bromine atom, and the pyridine core—provide a robust platform for the synthesis of diverse and complex molecules. The strategic application of modern cross-coupling reactions can unlock its potential for developing novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties and reactivity to aid researchers in leveraging this compound for their scientific endeavors.

References

- PubChem. **5-Bromo-4-methylpyridin-3-ol**.
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Mondal, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. *Molecules*. [Link]
- PubChem. 5-Bromo-4-methylpentan-2-ol.

- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]
- PubChem. 3-Bromo-5-chloro-4-methylpyridine.
- Pharmaffili
- Alchem Pharmtech. 5-Bromo-2-iodo-4-methylpyridine. [Link]
- Pharmaffiliates. 3-Amino-5-bromo-4-methylpyridin-2-ol. [Link]
- PubChem. 5-Bromo-2-methylpyridin-3-ol.
- Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry. [Link]
- Pharmaffiliates. 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Monomethyl Ester. [Link]

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Sources

- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-4-methylpyridin-3-ol | C₆H₆BrNO | CID 22352480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 5-Bromo-2-methylpyridin-3-ol | C₆H₆BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]

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